1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane
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Overview
Description
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane is a useful research compound. Its molecular formula is C8H12Br4 and its molecular weight is 427.80 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, resulting in the formation of corresponding substituted products.
Reduction Reactions: It can be reduced to form less brominated derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products
Scientific Research Applications
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds[][1].
Polymer Chemistry: This compound can act as a cross-linking agent in the production of certain polymers[][1].
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups are highly reactive towards nucleophiles, allowing the compound to form various substituted products. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the bromomethyl groups more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromocyclohexane: This compound is similar in structure but lacks the additional bromomethyl groups.
1,4-Dibromo-2,3-bis(bromomethyl)butene: Another similar compound with additional bromomethyl groups on a different carbon backbone.
Properties
CAS No. |
62947-52-8 |
---|---|
Molecular Formula |
C8H12Br4 |
Molecular Weight |
427.80 g/mol |
IUPAC Name |
1,4-dibromo-1,4-bis(bromomethyl)cyclohexane |
InChI |
InChI=1S/C8H12Br4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h1-6H2 |
InChI Key |
SXWUOAHTIOFQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CBr)Br)(CBr)Br |
Origin of Product |
United States |
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